molecular formula C10H8FN5O3 B1215118 Eflumast CAS No. 70977-46-7

Eflumast

Cat. No.: B1215118
CAS No.: 70977-46-7
M. Wt: 265.20 g/mol
InChI Key: BKAPZKSRERAYQD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Eflumast involves several steps, starting with the preparation of the key intermediate, 2-hydroxy-3-acetyl-5-fluorophenylamine. This intermediate is then reacted with 5-carboxamido-1H-tetrazole under specific conditions to yield this compound. The reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Eflumast undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: Eflumast is used as a model compound in studies involving tetrazole derivatives and their reactivity.

    Biology: Research has explored the biological activity of this compound, particularly its antiallergic and antiasthmatic properties.

    Medicine: this compound has been investigated for its potential use as an orally active antiasthmatic agent, with studies focusing on its efficacy and safety in clinical settings.

    Industry: this compound’s chemical properties make it a candidate for use in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Eflumast involves its interaction with specific molecular targets and pathways. This compound exerts its effects by inhibiting the release of histamine and other inflammatory mediators from mast cells, thereby reducing allergic and asthmatic responses. The molecular targets include histamine receptors and other signaling pathways involved in the inflammatory response.

Comparison with Similar Compounds

Eflumast can be compared with other similar compounds, such as:

    Montelukast: Another antiasthmatic agent that works by blocking leukotriene receptors.

    Zafirlukast: Similar to Montelukast, it also targets leukotriene receptors to reduce inflammation and bronchoconstriction.

    Cromolyn Sodium: A mast cell stabilizer that prevents the release of histamine and other mediators.

This compound is unique in its specific chemical structure and the combination of functional groups that contribute to its antiallergic and antiasthmatic properties. Its tetrazole moiety and fluorophenyl group distinguish it from other compounds in its class.

Properties

CAS No.

70977-46-7

Molecular Formula

C10H8FN5O3

Molecular Weight

265.20 g/mol

IUPAC Name

N-(3-acetyl-5-fluoro-2-hydroxyphenyl)-2H-tetrazole-5-carboxamide

InChI

InChI=1S/C10H8FN5O3/c1-4(17)6-2-5(11)3-7(8(6)18)12-10(19)9-13-15-16-14-9/h2-3,18H,1H3,(H,12,19)(H,13,14,15,16)

InChI Key

BKAPZKSRERAYQD-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=CC(=C1)F)NC(=O)C2=NNN=N2)O

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)F)NC(=O)C2=NNN=N2)O

70977-46-7

Synonyms

eflumast
N-(2-hydroxy-3-acetyl-5-fluorophenyl)-5-carboxamido-1H-tetrazole
RP 42068
RP-42068
RP42068

Origin of Product

United States

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